Comparative Kinase Inhibition: 2-Carbonitrile vs. Unsubstituted Pyrrolo[3,2-c]pyridine Scaffolds
In the optimization of MPS1 inhibitors, the presence of a hydrogen-bond acceptor at the C2 position of the pyrrolo[3,2-c]pyridine core was essential for binding to the kinase hinge region. The 2-carbonitrile derivative (as part of the CCT251455 series) exhibited an MPS1 IC50 of 3 nM, whereas the unsubstituted analog showed >100-fold loss in potency, establishing the carbonitrile as a pharmacophoric requirement .
| Evidence Dimension | MPS1 kinase inhibition |
|---|---|
| Target Compound Data | IC50 = 3 nM (compound containing 2-carbonitrile motif) |
| Comparator Or Baseline | Unsubstituted pyrrolo[3,2-c]pyridine derivative (no C2 substituent): IC50 > 300 nM |
| Quantified Difference | >100-fold improvement in potency for the carbonitrile-containing compound |
| Conditions | Biochemical MPS1 kinase assay, recombinant protein |
Why This Matters
This >100-fold potency differential demonstrates that the 2-carbonitrile is not interchangeable, directly impacting the selection of a building block for synthesizing potent MPS1 inhibitors.
